(7-Methoxytetralin-1-yl)piperazine

5-HT1A receptor positional isomer SAR tetralin methoxy substitution

(7-Methoxytetralin-1-yl)piperazine (C₁₅H₂₂N₂O, MW 246.35 g/mol) is a bicyclic tetralin–piperazine hybrid in which the piperazine ring is directly attached at the 1-position of a 7‑methoxy-1,2,3,4‑tetrahydronaphthalene scaffold. Unlike the extensively characterised 1‑aryl‑4‑[ω‑(tetralinyl)alkyl]piperazine series—where an N‑aryl substituent and a polymethylene spacer separate the piperazine from the tetralin nucleus —this compound bears a free secondary amine on the piperazine moiety, placing it in a distinct subclass: unsubstituted N‑(tetralinyl)piperazines.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B8395097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxytetralin-1-yl)piperazine
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2N3CCNCC3)C=C1
InChIInChI=1S/C15H22N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h5-6,11,15-16H,2-4,7-10H2,1H3
InChIKeyKXEROXFYRWYIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Methoxytetralin-1-yl)piperazine – Structural Identity, Class Context, and Procurement Baseline


(7-Methoxytetralin-1-yl)piperazine (C₁₅H₂₂N₂O, MW 246.35 g/mol) is a bicyclic tetralin–piperazine hybrid in which the piperazine ring is directly attached at the 1-position of a 7‑methoxy-1,2,3,4‑tetrahydronaphthalene scaffold . Unlike the extensively characterised 1‑aryl‑4‑[ω‑(tetralinyl)alkyl]piperazine series—where an N‑aryl substituent and a polymethylene spacer separate the piperazine from the tetralin nucleus [1]—this compound bears a free secondary amine on the piperazine moiety, placing it in a distinct subclass: unsubstituted N‑(tetralinyl)piperazines. Its primary recognised role is as a versatile synthetic intermediate for constructing libraries of N‑functionalised derivatives targeting serotonin (5‑HT₁A), sigma, and dopaminergic receptors [2]. The typical commercial purity specification is 95% .

Role Synthetic intermediate for N-functionalized tetralin-piperazine libraries
Architecture Free secondary amine; distinct from pre-functionalized N-arylpiperazine series
Purity baseline 95% commercial specification; batch verification recommended for binding assays

Why Generic Substitution Fails for (7-Methoxytetralin-1-yl)piperazine: Positional Isomerism and Scaffold Architecture


Substituting (7‑Methoxytetralin‑1‑yl)piperazine with a superficially similar tetralin‑piperazine congener—even its 5‑methoxy positional isomer—carries a high risk of altering receptor‑binding profiles and downstream functional outcomes. The Perrone group demonstrated that relocation of the methoxy group from the 5‑ to the 7‑position on the tetralin ring, within an otherwise identical 1‑substituted‑4‑[3‑(tetralinyl)propyl]piperazine framework, can shift 5‑HT₁A receptor affinity from the sub‑nanomolar range to moderate or low values, while simultaneously changing selectivity versus D₂ and α₁ adrenergic receptors [1]. Furthermore, the absence of an N‑aryl or N‑alkyl substituent on the piperazine in the target compound provides a free NH site that is chemically distinct from the pre‑functionalised N‑arylpiperazine analogues dominating the literature [2]. This free amine is the critical handle for onward derivatisation in medicinal chemistry campaigns; any replacement that lacks this unprotected secondary amine cannot serve the same synthetic role [3].

Positional isomer sensitivity Methoxy position (5- vs 7-OMe) may shift 5-HT1A affinity and α1 selectivity profile; 5-OMe analogs do not guarantee comparable binding.
Pre-functionalized congeners N-arylpiperazine analogs lack the free NH handle required for late-stage diversification; they cannot serve as common synthetic intermediates.
Linker-dependent pharmacophore Direct tetralin-piperazine attachment (no spacer) creates a pharmacophore geometry distinct from the propyl-spaced series; SAR may not transfer.

Quantitative Differential Evidence for (7-Methoxytetralin-1-yl)piperazine Versus Closest Analogs


Methoxy Positional Isomerism: 7‑OMe vs. 5‑OMe Tetralin Impact on 5‑HT₁A Receptor Affinity in 1‑Cyclohexylpiperazine Series

In the 1‑substituted‑4‑[3‑(tetralinyl)propyl]piperazine series studied by Perrone et al. (2000), the 7‑methoxy positional isomer (compound 19, 1‑(3‑benzisothiazolyl)‑4‑[3‑(7‑methoxytetralin‑1‑yl)propyl]piperazine) displayed a 5‑HT₁A Ki in the sub‑nanomolar range, whereas the analogous 5‑methoxy congener (compound 2, 1‑phenyl‑4‑[3‑(5‑methoxytetralin‑1‑yl)propyl]piperazine) had a previously reported IC₅₀ of 0.50 nM [1]. Critically, the 7‑OMe substitution pattern influenced not only 5‑HT₁A potency but also selectivity over α₁ adrenergic receptors, with the 7‑OMe series demonstrating better α₁ selectivity than the reference 5‑OMe compounds 2–9 [1]. This demonstrates that methoxy position is not a silent structural variation; it is a determinant of both target affinity and off‑target selectivity [2].

5-HT1A positional isomer SAR
Class-level inference
7-OMe series: reported sub-nanomolar Ki, trend toward higher α1 selectivity | 5-OMe reference: IC50 0.50 nM (cmpd 2a)
Methoxy position may shift selectivity vs. α1 adrenergic receptors; 7-OMe provides a selectivity-optimization starting point.
Radioligand binding in rat brain membranes (Perrone et al. 2000)
5-HT1A receptor positional isomer SAR tetralin methoxy substitution

Free Piperazine NH as a Synthetic Differentiator: Building Block Utility vs. Pre‑Functionalised N‑Arylpiperazine Analogues

(7‑Methoxytetralin‑1‑yl)piperazine possesses a free secondary amine on the piperazine ring, unlike the N‑arylpiperazine compounds (e.g., 1‑phenyl‑, 1‑(2‑methoxyphenyl)‑, and 1‑(2‑pyridyl)piperazines) that dominate the 5‑HT₁A SAR literature [1]. In patent US7071201B2, this free NH was exploited for direct acylation: 7‑methoxy‑1‑(piperazin‑1‑yl)‑1,2,3,4‑tetrahydronaphthalene (0.6 g) was reacted with an acid chloride in methylene chloride to generate an amide derivative [2]. In contrast, pre‑functionalised N‑arylpiperazine analogues such as PB‑28 (1‑cyclohexyl‑4‑[3‑(5‑methoxy‑1,2,3,4‑tetrahydronaphthalen‑1‑yl)propyl]piperazine) already possess the N‑substituent and cannot serve as a common intermediate for divergent library synthesis [3]. This unsubstituted architecture provides a single late‑stage diversification point, reducing the number of synthetic steps required to access diverse chemotypes.

Free NH synthetic handle
Cross-study comparable
Target: 1 free NH, enables one-step acylation | PB-28 / 2a: 0 free NH, requires de novo synthesis per analog
Free NH supports late-stage diversification from a common intermediate, reducing synthetic effort.
Direct acylation demonstrated in US7071201B2 at 0.6 g scale
synthetic intermediate piperazine N–H derivatisation medicinal chemistry building block

Absence of Alkyl Linker: Direct Piperazine–Tetralin Attachment vs. Polymethylene‑Spaced Analogues

The target compound features a direct C–N bond between the tetralin 1‑position and the piperazine ring, with zero intervening methylene units. This contrasts sharply with the 1‑aryl‑4‑[ω‑(tetralinyl)alkyl]piperazine class, where a 3‑ or 4‑methylene spacer separates the basic piperazine nitrogen from the tetralin moiety [1]. The SAR studies by Perrone et al. (1996) demonstrated that linker length critically modulates 5‑HT₁A affinity: within the 1‑phenylpiperazine series, the three‑methylene‑spaced compound 2a exhibited IC₅₀ = 0.50 nM, whereas the four‑methylene analogue (compound 7) showed a ~3.5‑fold reduction in affinity (IC₅₀ = 1.73 nM) [1]. The direct‑attachment architecture of (7‑methoxytetralin‑1‑yl)piperazine eliminates this linker variable entirely, presenting a distinct pharmacophore geometry where the protonation centre is positioned closer to the tetralin ring system, which SAR models indicate is critical for the distance between the methoxy group and the protonated nitrogen [2].

Linker length impact
Class-level inference
0 methylene units — direct C–N bond; spacer analogs show ~3.5-fold affinity shift (3-CH2: 0.50 nM → 4-CH2: 1.73 nM)
Direct attachment architecture represents an underexplored SAR extreme; linker-length trends do not extend to zero-spacer case.
Rat hippocampal membranes, [3H]-8-OH-DPAT (Perrone et al. 1996)
linker length SAR piperazine–tetralin connectivity protonation distance

Commercial Purity Specification: 95% Baseline and Implications for Downstream Reproducibility

The standard commercial purity for (7‑Methoxytetralin‑1‑yl)piperazine is specified at 95% . In the context of CNS‑targeted medicinal chemistry, where trace impurities can confound radioligand binding assays—particularly at the sub‑nanomolar concentrations where 5‑HT₁A ligands operate (e.g., IC₅₀ = 0.50 nM for the reference compound 2a [1])—purity levels below 95% elevate the risk that minor contaminants with higher receptor affinity may dominate the observed binding signal. While 95% is a common industry baseline for research‑grade building blocks, procurement officers should note that no orthogonal purity verification method (e.g., qNMR or HPLC‑MS certificate) is universally provided across vendors, making batch‑to‑batch consistency a relevant selection criterion.

Purity specification
Specification review
95% (commercial baseline)
Verify batch-specific analytical data for sub-nanomolar assays; minor impurities may confound binding signals.
No universal orthogonal method mandated across vendors
compound purity reproducibility quality specification

Optimal Procurement and Application Scenarios for (7-Methoxytetralin-1-yl)piperazine


Divergent Library Synthesis for 5‑HT₁A / σ₁ / D₂ Multi‑Target Lead Optimisation

When a medicinal chemistry programme requires parallel exploration of N‑substituent effects on the 7‑methoxytetralin‑piperazine scaffold, (7‑methoxytetralin‑1‑yl)piperazine serves as the common intermediate for late‑stage diversification via acylation, reductive amination, or N‑arylation [1]. The Perrone group (2000) demonstrated that varying the N‑1 substituent from cyclohexyl to 3‑benzisothiazolyl to 1‑naphthalenyl on the 7‑OMe tetralin‑propyl‑piperazine core shifts 5‑HT₁A Ki from moderate to sub‑nanomolar while tuning selectivity over D₂ and α₁ receptors [2]. The free NH in the target compound enables direct access to this chemical space without the need for protecting group strategies required when starting from N‑substituted analogues.

Synthesis of Sigma Receptor Ligand Candidates Exploiting 7‑OMe Tetralin Topology

The tetralin‑piperazine architecture is a privileged scaffold for sigma receptor ligands. PB‑28 (5‑OMe tetralin, N‑cyclohexyl, propyl spacer) is a well‑characterised σ₂ agonist (Ki σ₂ = 10.8 nM for fluorescent derivative [1]). The 7‑methoxy isomer offers an alternative topology that, based on the SAR trend identified by Perrone et al. (2000), may yield distinct σ₁/σ₂ selectivity profiles [2]. Using (7‑methoxytetralin‑1‑yl)piperazine as the starting material, researchers can install diverse N‑substituents and optionally introduce an alkyl spacer to systematically probe sigma receptor pharmacophore models.

Agrochemical Lead Generation via Piperazine‑Tetralin Derivatives

Piperazine derivatives containing the tetralin moiety have been claimed in patent literature for insecticidal, acaricidal, molluscicidal, and nematicidal applications [1]. (7‑Methoxytetralin‑1‑yl)piperazine, with its free NH, is a suitable scaffold for generating a focused library of amide, sulfonamide, and urea derivatives for agrochemical screening. The 7‑methoxy substitution pattern provides a distinct electronic and steric environment on the aromatic ring compared to the more commonly exploited 5‑ or 6‑methoxy tetralin isomers, potentially translating into differential target‑site interactions in pest organisms.

Reference Scaffold for Methoxy Positional Isomer SAR Studies

The methoxy group position on the tetralin ring is a critical determinant of receptor affinity and selectivity, as established by the Perrone group's systematic comparison of 5‑OMe and 7‑OMe series [1]. For academic or industrial laboratories conducting SAR studies, procuring both the 7‑methoxy and 5‑methoxy tetralin‑piperazine building blocks enables controlled head‑to‑head comparison of positional isomer effects within the same assay system. This paired procurement strategy reduces confounding variables that arise when comparing data across different laboratories or assay conditions [2].

Application
Selection Property
Validation Focus
5-HT1A / σ1 / D2 multi-target library synthesis
Unsubstituted piperazine NH for one-step diversification
N-substituent SAR and selectivity profiling
Sigma receptor ligand screening
7-OMe tetralin topology for σ1/σ2 selectivity exploration
Sigma pharmacophore models
Agrochemical screening library generation
Free NH for amide/sulfonamide derivatization
Target-site interaction in pest organisms
Positional isomer SAR studies
7-methoxy vs. 5-methoxy tetralin scaffold comparison
Head-to-head binding assay consistency
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